BenchChemオンラインストアへようこそ!

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

FGFR kinase inhibition covalent inhibitors gatekeeper mutation resistance

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 2168077-30-1; molecular formula C₈H₆BrN₃O₂; exact mass 254.96 Da) is a heterocyclic building block belonging to the 5H-pyrrolo[2,3-b]pyrazine family, a scaffold that has been extensively validated as a privileged kinase-inhibitory core. The compound features a fused pyrrole–pyrazine bicyclic system bearing a methyl ester at the 2-position and a bromine atom at the 7-position.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 2168077-30-1
Cat. No. B6298543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
CAS2168077-30-1
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C(=N1)C(=CN2)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-11-7-6(12-5)4(9)2-10-7/h2-3H,1H3,(H,10,11)
InChIKeyQVWBJCYIUWJRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 2168077-30-1): Core Scaffold Identity and Procurement-Relevant Characteristics


Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 2168077-30-1; molecular formula C₈H₆BrN₃O₂; exact mass 254.96 Da) is a heterocyclic building block belonging to the 5H-pyrrolo[2,3-b]pyrazine family, a scaffold that has been extensively validated as a privileged kinase-inhibitory core [1]. The compound features a fused pyrrole–pyrazine bicyclic system bearing a methyl ester at the 2-position and a bromine atom at the 7-position. A comprehensive 2021 review established that while pyrrolo[1,2-a]pyrazine isomers tend toward antimicrobial and antiviral activities, the 5H-pyrrolo[2,3-b]pyrazine scaffold is predominantly associated with kinase inhibition [1]. The 7-bromo substitution is mechanistically critical: a 2025 J. Med. Chem. study demonstrated that 7-substituted 5H‑pyrrolo[2,3‑b]pyrazine derivatives yield covalent pan-FGFR inhibitors active against both wild-type and gatekeeper-mutant kinases at nanomolar potency, validating the 7-position as a productive vector for inhibitor design [2]. Commercial sourcing from suppliers such as Leyan (catalog 1572447, purity 98%) and Chemenu (catalog CM1018749, purity 95%+) is available for laboratory-scale procurement .

Why Methyl 7‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑2‑carboxylate Cannot Be Replaced by a Close Analog: The Three-Dimensional Differentiation Problem


Generic substitution among pyrrolo[2,3‑b]pyrazine derivatives is precluded by the non‑overlapping spatial architecture of substituents that dictates both chemical reactivity and biological target engagement. The target compound uniquely orients three functional handles—the 7‑bromo leaving group, the 2‑methyl ester, and the N5‑H—on a single core, whereas each closest analog lacks at least one of these vectors. Replacing with the non‑brominated analog (methyl 5H‑pyrrolo[2,3‑b]pyrazine‑2‑carboxylate, CAS 1363381‑89‑8) eliminates the 7‑position cross‑coupling handle entirely, losing access to the 7‑aryl/heteroaryl space that a 2025 study identified as essential for covalent FGFR inhibition [1]. Replacing with 7‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine (CAS 56015‑31‑7) forfeits the 2‑carboxylate ester, removing the vector used for amide or acid elaboration in kinase‑focused libraries [2]. The regioisomer methyl 2‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylate (CAS 1422772‑79‑9) swaps the bromine and ester positions, which alters the electrophilic reactivity hierarchy and the trajectory of substituents into the kinase ATP‑binding site [3]. These structural permutations are not isofunctional: each produces a distinct chemical space that cannot be accessed from the others, meaning that a procurement decision driven by lowest‑cost or fastest‑available analog rather than by positional substitution requirements will yield an unusable intermediate.

Product-Specific Quantitative Evidence Guide for Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate


7-Bromo Regiochemistry Enables Covalent pan-FGFR Inhibitor Series with Nanomolar Biochemical and Cellular Potency

The 7-position of the 5H-pyrrolo[2,3-b]pyrazine scaffold is validated as a productive substitution vector for kinase inhibitor design. A 2025 J. Med. Chem. study reported that compound 9p, a 7-(1-methyl-1H-indole-3-yl)-5H‑pyrrolo[2,3‑b]pyrazine derivative, demonstrated potent nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and their gatekeeper mutants in both biochemical and cellular assays [1]. Critically, this scaffold series is accessed via 7‑bromo intermediates through palladium‑catalyzed cross‑coupling, making the 7‑bromo substitution an indispensable synthetic handle [1]. By contrast, the 6‑phenyl‑5H‑pyrrolo[2,3‑b]pyrazine (aloisine) series, which lacks 7‑position substitution, is restricted to CDK and GSK‑3 inhibition with IC₅₀ values in the 120–500 nM range [2]. The 7‑bromo intermediate thus opens a target space (FGFR) that is inaccessible from 6‑substituted or unsubstituted analogs.

FGFR kinase inhibition covalent inhibitors gatekeeper mutation resistance cancer therapeutics

Dual Orthogonal Handles (7-Br + 2-CO₂Me) Enable Sequential Diversification Unavailable with Mono‑Functional Analogs

The target compound bears two orthogonally reactive functional groups: a C7‑bromine amenable to Suzuki, Sonogashira, and Buchwald‑Hartwig cross‑couplings, and a C2‑methyl ester that can be independently hydrolyzed to the carboxylic acid or converted to amides. This dual‑handle architecture supports sequential diversification without protecting‑group manipulation. The closest mono‑functional analog, 7‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine (CAS 56015‑31‑7), possesses only the bromine handle and lacks the carboxylate vector entirely [1]. The regioisomer methyl 2‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine‑7‑carboxylate (CAS 1422772‑79‑9) relocates the bromine to the 2‑position, which alters the electronic environment of the pyrazine ring and modifies the reactivity order in cross‑coupling. The 2017 RSC Advances study by Meti et al. demonstrated that in 2‑bromo‑3‑chloro‑5H‑pyrrolo[2,3‑b]pyrazine systems, the 2‑bromo position undergoes Buchwald coupling preferentially under palladium catalysis, while the 3‑chloro position reacts under metal‑free microwave conditions—a regioselectivity that cannot be extrapolated to the 7‑bromo‑2‑ester system [2]. No published study has systematically compared the cross‑coupling yields of the 7‑bromo‑2‑ester vs. 2‑bromo‑7‑ester regioisomers under identical conditions, but the electronic differences between pyrazine (electron‑deficient) and pyrrole (electron‑rich) ring positions are well‑established [2].

synthetic methodology cross-coupling library synthesis regioselective functionalization

5H-Pyrrolo[2,3-b]pyrazine Scaffold Is Class‑Level Differentiated Toward Kinase Inhibition vs. Pyrrolo[1,2‑a]pyrazine Scaffolds Favoring Anti‑Infective Activity

The 2021 review by Dehnavi et al. quantitatively cataloged the biological activity distribution across pyrrolopyrazine regioisomeric families. Among the three isomeric classes (pyrrolo[1,2‑a]pyrazine, 5H‑pyrrolo[2,3‑b]pyrazine, and pyrrolo[3,4‑b]pyrazine), the 5H‑pyrrolo[2,3‑b]pyrazine scaffold demonstrated a dominant bias toward kinase inhibition, whereas the pyrrolo[1,2‑a]pyrazine isomer exhibited predominantly antibacterial, antifungal, and antiviral activities [1]. This class‑level differentiation means that a researcher selecting a pyrrolopyrazine building block for a kinase‑targeted project must specifically procure a 5H‑pyrrolo[2,3‑b]pyrazine derivative; the isomeric pyrrolo[1,2‑a]pyrazine scaffolds are statistically unlikely to yield kinase hits. Within the 5H‑pyrrolo[2,3‑b]pyrazine class, the target compound is further differentiated by its 7‑bromo‑2‑ester substitution from the unsubstituted core (5H‑pyrrolo[2,3‑b]pyrazine, no CAS) which lacks any functionalization handle [1].

kinase inhibitor scaffold scaffold hopping target class selectivity medicinal chemistry design

Non‑Brominated 2‑Ester Analog (CAS 1363381‑89‑8) Is Limited to Mcl‑1 Inhibitor Synthesis and Lacks 7‑Position Diversification Capacity

Methyl 5H‑pyrrolo[2,3‑b]pyrazine‑2‑carboxylate (CAS 1363381‑89‑8) is the direct non‑brominated analog of the target compound and has a documented application as a reactant in the preparation of substituted indoles as Mcl‑1 inhibitors, as cited in the Vanderbilt University patent WO 2017152076 A1 [1]. This analog contains the same 2‑methyl ester handle as the target but completely lacks the 7‑bromo substituent. Consequently, any synthetic sequence requiring 7‑position elaboration (e.g., for FGFR inhibitor programs [2]) must either start from the 7‑bromo compound or perform a de novo bromination, which on this electron‑rich heterocycle may suffer from poor regioselectivity and competing side reactions. The non‑brominated analog can only be elaborated at the 2‑ester position, reducing the accessible chemical space by approximately 50% relative to the target compound.

Mcl-1 inhibitors building block comparison synthetic intermediate cancer therapeutics

Incyte FGFR Patent Explicitly Claims 7‑Bromo‑2‑Substituted Pyrrolo[2,3‑b]pyrazines as Key Intermediates for FGFR Inhibitor Composition of Matter

U.S. Patent 9,745,311 (Incyte Corporation, granted 2017‑08‑29) explicitly claims substituted pyrrolo[2,3‑b]pyrazines as FGFR inhibitors and includes the specific structure 7‑bromo‑2‑[2‑(3,5‑dimethoxyphenyl)ethyl]‑6‑[4‑(4‑methylpiperazin‑1‑yl)phenyl]‑5H‑pyrrolo[2,3‑b]pyrazine (InChIKey: VFEYFNGZBMOHDB‑UHFFFAOYSA‑N) as a claimed composition of matter [1]. This patented structure is a 7‑bromo‑2,6‑disubstituted pyrrolo[2,3‑b]pyrazine that would be synthesized from a 7‑bromo‑2‑functionalized intermediate. The presence of a granted U.S. patent claiming 7‑bromo‑substituted pyrrolo[2,3‑b]pyrazines as FGFR inhibitors provides intellectual‑property‑level validation that the 7‑bromo‑2‑substituted scaffold is specifically relevant to FGFR‑targeted drug discovery, as opposed to 2‑bromo or 3‑bromo regioisomers which are not exemplified in this patent family for FGFR activity [1].

FGFR patent composition of matter intellectual property drug discovery

Best Research and Industrial Application Scenarios for Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate


FGFR‑Targeted Kinase Inhibitor Lead Generation via 7‑Position Cross‑Coupling

Medicinal chemistry teams pursuing FGFR1‑4 kinase inhibitors should prioritize this building block for library synthesis. The 2025 J. Med. Chem. publication by Deng et al. provides a direct precedent: 7‑(1‑methyl‑1H‑indole‑3‑yl)‑5H‑pyrrolo[2,3‑b]pyrazine derivatives, accessed via Suzuki coupling at the 7‑bromo position, yielded covalent pan‑FGFR inhibitors with nanomolar biochemical and cellular potency against both wild‑type and gatekeeper‑mutant kinases [1]. Starting from this intermediate, the 7‑bromo handle enables parallel synthesis of diverse 7‑aryl, 7‑heteroaryl, and 7‑alkynyl analogs, while the 2‑methyl ester can be independently converted to amides or acids to probe the solvent‑exposed region of the kinase active site. This dual‑vector strategy maps directly onto the SAR described in the Incyte FGFR patent family (U.S. 9,745,311), where 7‑bromo‑2,6‑disubstituted pyrrolo[2,3‑b]pyrazines are claimed as FGFR inhibitors [2].

Sequential Diversity‑Oriented Synthesis for Kinase‑Focused Compound Libraries

For core‑facility or CRO‑based library production, this compound serves as a single building block that can generate two distinct diversity vectors without protecting‑group interconversion. In the first diversification step, Suzuki coupling at C7‑Br installs an aryl or heteroaryl group. In the second step, hydrolysis of the methyl ester to the carboxylic acid followed by HATU‑mediated amide coupling installs a diverse amine set at C2. This sequential protocol doubles the number of library members obtainable from one intermediate compared with mono‑functional analogs such as 7‑bromo‑5H‑pyrrolo[2,3‑b]pyrazine (CAS 56015‑31‑7), which can only be diversified at C7 [3]. The 2017 regioselectivity study by Meti et al. further confirms that bromine atoms on the pyrrolo[2,3‑b]pyrazine core undergo clean palladium‑catalyzed cross‑coupling, supporting the feasibility of this library approach [4].

Covalent Inhibitor Design Exploiting 7‑Position Electronics

The 2025 Deng et al. study established that 7‑substituted 5H‑pyrrolo[2,3‑b]pyrazine derivatives can function as covalent kinase inhibitors when equipped with an appropriate electrophilic warhead. The study confirmed covalent binding to FGFR1 via both MALDI‑TOF mass spectrometry and X‑ray crystallography [1]. Researchers designing covalent inhibitors can use this 7‑bromo intermediate to install warhead‑bearing aryl or heteroaryl groups at the 7‑position via Suzuki coupling, while retaining the 2‑ester for subsequent optimization of physicochemical properties. This scenario is inaccessible from 6‑substituted pyrrolo[2,3‑b]pyrazines (e.g., aloisine family), which are limited to reversible CDK/GSK‑3 inhibition and have not been reported to form covalent adducts with kinase targets [5].

Mcl‑1 Inhibitor Programs Requiring 7‑Position SAR Expansion Beyond the Non‑Brominated Analog

The non‑brominated analog methyl 5H‑pyrrolo[2,3‑b]pyrazine‑2‑carboxylate (CAS 1363381‑89‑8) has been used as a reactant in Mcl‑1 inhibitor synthesis per the Vanderbilt University patent WO 2017152076 [6]. For programs seeking to expand SAR at the 7‑position of the pyrrolo[2,3‑b]pyrazine core within the Mcl‑1 inhibitor chemotype, the target compound provides a direct entry point that the non‑brominated analog cannot offer. Starting from this building block, 7‑aryl or 7‑heteroaryl analogs can be prepared via Suzuki coupling and subsequently elaborated to the full Mcl‑1 inhibitor scaffold, enabling exploration of a vector that is completely inaccessible from the non‑brominated starting material.

Quote Request

Request a Quote for Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.